6-Amino-2-(trifluoromethyl)pyridine-3-methanol
Overview
Description
6-Amino-2-(trifluoromethyl)pyridine-3-methanol is a chemical compound with the empirical formula C7H6F3NO . It is used as a reactant in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .
Synthesis Analysis
Trifluoromethylpyridines, including this compound, are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring with a trifluoromethyl group at the 2-position, an amino group at the 6-position, and a methanol group at the 3-position .Chemical Reactions Analysis
The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The molecular weight of this compound is 177.12 g/mol . Its SMILES string is OCc1ccc (nc1)C (F) (F)F .Scientific Research Applications
Anticancer Agent Synthesis
A study by Hafez and El-Gazzar (2020) focused on synthesizing novel pyridine derivatives, including compounds related to 6-Amino-2-(trifluoromethyl)pyridine-3-methanol, to investigate their potential as anticancer agents. These compounds showed promising in vitro antitumor activity against liver cancer (HepG2), human colon cancer (HT-29), and breast adenocarcinoma cell lines (MCF-7), with some demonstrating higher activity than the drug doxorubicin (Hafez & El-Gazzar, 2020).
Synthesis of Zinc Complexes
In another study by Darbre et al. (2002), researchers synthesized ligands similar to this compound and used them to create zinc complexes. These complexes showed potential as catalysts for aldol reactions, a key process in organic chemistry. The study highlighted the utility of these compounds in mimicking the active sites of zinc-dependent enzymes (Darbre et al., 2002).
Novel Synthesis Methods
A 2011 study by Wu Feng described a novel synthesis method for pyridine derivatives, including this compound. This method involved a three-component reaction and demonstrated the versatility of these compounds in synthetic organic chemistry (Wu Feng, 2011).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives and tested them for antimicrobial activity. This study is indicative of the potential application of compounds like this compound in the development of new antimicrobial agents (Patel et al., 2011).
Nonlinear Optic Properties
Vural et al. (2019) investigated the nonlinear optical (NLO) properties of compounds related to this compound. The study suggested that these compounds could be good candidates for NLO materials due to their significant hyperpolarizability and dipole moment (Vural et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-amino-2-(trifluoromethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)1-2-5(11)12-6/h1-2,13H,3H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRQGSGIUXABLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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